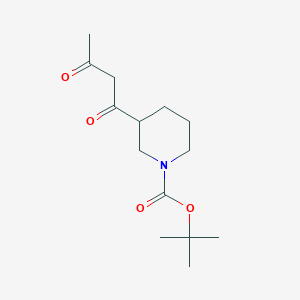

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate CAS No.: 1779849-51-2 Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol SMILES: CC(=O)CC(=O)C1CCCN(C(=O)OC(C)(C)C)C1 Description: This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-oxobutanoyl substituent at the 3-position of the piperidine ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. Its Boc group enhances stability during synthetic processes, while the ketone functionality enables further derivatization, such as nucleophilic additions or condensations .

Properties

Molecular Formula |

C14H23NO4 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H23NO4/c1-10(16)8-12(17)11-6-5-7-15(9-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3 |

InChI Key |

QSQOMDPVJANVAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation and Boc Protection

Piperidine derivatives are commonly synthesized via cyclization of linear precursors or modification of existing heterocycles. For tert-butyl-protected analogs, the introduction of the Boc (tert-butoxycarbonyl) group is a critical early step. Patent US11254641B2 details a method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which involves reacting a piperidine intermediate with di-tert-butyl dicarbonate in the presence of a palladium catalyst. While the target compound lacks the methyl and oxo groups described in the patent, the Boc protection strategy remains analogous.

Reaction conditions for Boc protection often employ solvents such as tetrahydrofuran (THF) or ethyl acetate at temperatures ranging from 20°C to 35°C. For example:

This step typically achieves high yields (>80%) with minimal racemization, making it suitable for stereosensitive applications.

Acylation at the Piperidine C-3 Position

Introducing the 3-oxobutanoyl moiety at the piperidine C-3 position requires careful selection of acylating agents and reaction conditions.

Direct Acylation Using 3-Oxobutanoyl Chloride

Acylation of secondary amines, such as the piperidine nitrogen, often employs acyl chlorides. For this compound, 3-oxobutanoyl chloride could react with the Boc-protected piperidine under basic conditions. Patent WO2014200786A1 highlights the use of tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl generated during acylation. A representative reaction is:

Key parameters include:

-

Temperature : 0°C to room temperature to minimize side reactions.

-

Stoichiometry : 1.1–1.3 equivalents of acyl chloride to ensure complete conversion.

Catalytic and Purification Methods

Chromatographic Purification

Purification of this compound likely involves silica gel chromatography, as indicated for related compounds in ChemBK entry. Typical eluents include ethyl acetate/hexane mixtures (3:7 to 1:1), with yields depending on the reaction’s efficiency.

| Property | Value (Typical Range) |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molar Mass | 269.34 g/mol |

| Density | 1.10–1.20 g/cm³ |

| Boiling Point | 250–300°C (decomposes) |

| Storage Conditions | 2–8°C, inert atmosphere |

Safety protocols mandate avoiding skin contact and using personal protective equipment (PPE) due to potential irritant properties.

Challenges and Optimization Opportunities

Stereochemical Control

The absence of chiral centers in the target compound simplifies synthesis compared to optically active analogs. However, regioselectivity during acylation remains a concern. Patent WO2014200786A1 notes that steric hindrance from the Boc group can direct acylation to the C-3 position, minimizing competing reactions at nitrogen.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones to alcohols or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate has shown potential in the development of new therapeutic agents, particularly in the following areas:

- Anticancer Agents : Compounds with piperidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that derivatives can induce apoptosis, making them candidates for anticancer drug development .

- Immunomodulation : The compound may enhance immune responses by modulating pathways such as PD-1/PD-L1, which are critical in cancer therapy. Studies have demonstrated its ability to restore immune function in mouse splenocytes exposed to tumor cells .

The biological activity of this compound can be attributed to its structural features:

- NLRP3 Inhibition : Research has shown that related compounds can inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammation and cancer progression. This suggests potential therapeutic applications in inflammatory diseases .

- Binding Affinities : Interaction studies involving this compound typically focus on its binding affinities to biological receptors or enzymes, crucial for understanding its mechanism of action and therapeutic effects.

Data Tables

Below are summarized findings from various studies regarding the applications and effects of this compound.

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural Analogues with Modified Carbonyl Substituents

Key Differences :

Piperidine Derivatives with Heteroatom Substituents

Key Differences :

Analogues with Aromatic or Bulky Substituents

Key Differences :

- Naphthyl groups enhance hydrophobic interactions in protein binding, unlike the aliphatic oxobutanoyl chain .

- Dioxotetrahydropyrimidinyl moieties enable pH-sensitive degradation, useful in targeted drug delivery systems .

Biological Activity

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. The general structure can be represented as follows:

This compound features a piperidine ring substituted with a tert-butyl group and an oxobutanoyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that piperidine derivatives can exhibit significant effects on neurotransmitter systems, particularly GABAergic and dopaminergic pathways.

Key Mechanisms:

- GABA Receptor Modulation: Compounds similar to this compound have been shown to act as substrate-competitive inhibitors of GABA uptake, potentially influencing mood and anxiety disorders .

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as Alzheimer's disease .

1. Neuropharmacology

Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases. For instance, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer's disease symptoms .

2. Antimicrobial Properties

Some studies suggest that certain piperidine derivatives possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of piperidine derivatives, researchers found that compounds with structural similarities to this compound exhibited significant neuroprotective properties in vitro. The study measured cell viability in neuronal cultures exposed to oxidative stress and found that these compounds significantly improved cell survival rates .

Case Study 2: GABAergic Activity

Another study evaluated the effects of piperidine-based compounds on GABA receptor activity. The results indicated that these compounds could enhance GABAergic transmission, which is beneficial for treating anxiety disorders .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate, and how can reaction yields be maximized?

The synthesis typically involves coupling a piperidine derivative with tert-butyl chloroformate and 3-oxobutanoyl chloride. A base like triethylamine is used to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of piperidine to acyl chloride), using anhydrous solvents (e.g., dichloromethane), and maintaining temperatures between 0–25°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), piperidine protons (δ 1.6–3.0 ppm), and the ketone (δ 2.1–2.5 ppm).

- ¹³C NMR : Carbonyl signals at δ ~170 ppm (ester) and δ ~208 ppm (ketone). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₃NO₄: 278.1622). X-ray crystallography (using SHELX software ) resolves stereochemistry if crystalline forms are obtained.

Q. What safety precautions are essential when handling this compound in the lab?

Use respiratory protection (N95 masks), nitrile gloves, and eye/face shields. Work in a fume hood to avoid inhalation of volatile reagents. Emergency eyewash stations and washing facilities must be accessible. Toxicity data are limited, so treat the compound as a potential irritant (Category 4 acute toxicity per CLP regulations) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

Q. What strategies improve the stereochemical purity of this compound in asymmetric synthesis?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s salen complexes). Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) separates enantiomers. Monitor optical rotation ([α]D) to quantify enantiomeric excess .

Q. How does the ketone group in this compound influence its reactivity in medicinal chemistry applications?

The ketone acts as a Michael acceptor, enabling conjugation with nucleophiles (e.g., thiols in enzyme active sites). It can also be reduced to a hydroxyl group (NaBH₄) or converted to a thioether (H₂S), modifying bioactivity. Computational docking studies (AutoDock Vina) predict binding affinity to targets like kinases or GPCRs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scale-up issues include exothermic reactions (require controlled cooling), solvent volume reduction (switch to toluene for easier distillation), and reproducibility. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor reaction progress. Quality-by-Design (QbD) frameworks optimize critical parameters (e.g., pH, temperature) .

Q. How can metabolic stability of this compound be assessed in drug discovery pipelines?

Conduct in vitro assays:

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Plasma stability : Monitor degradation in plasma at 37°C over 24 hours. Data guide structural modifications (e.g., tert-butyl group enhances metabolic resistance) .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement Statistical Design of Experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading). Use ANOVA to analyze variance sources. Standardize raw material sources (e.g., piperidine purity ≥98%) and validate intermediates via QC checkpoints (e.g., melting point, TLC) .

Q. What computational methods predict the physicochemical properties of this compound?

Tools like ACD/Labs or Schrödinger’s QikProp calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations (GROMACS) assess membrane permeability. Compare predictions with experimental data (e.g., shake-flask logP) to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.